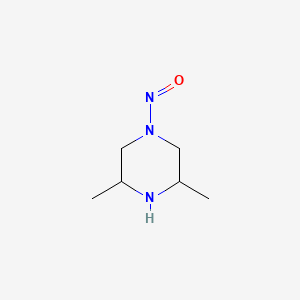

1-Nitroso-3,5-dimethylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Nitroso-3,5-dimethylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C6H13N3O and its molecular weight is 143.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carcinogenicity Studies

1-Nitroso-3,5-dimethylpiperazine has been extensively studied for its carcinogenic potential. Research indicates that it is a potent carcinogen in laboratory animals, particularly rats. Studies have shown that exposure to this compound can lead to a high incidence of undifferentiated lymphomas and leukemias within a short duration of exposure (approximately 30 weeks) . The primary target organ for its carcinogenic effects appears to be the nasal cavity, similar to other structurally related nitrosamines .

Toxicological Assessments

The compound has been evaluated in various toxicological studies to understand its genotoxicity. It has shown positive results in tests such as the Ames test, indicating potential mutagenic effects . However, these results can vary based on the test conditions and the presence of metabolic activation.

Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications due to their structural similarity to known active pharmaceutical ingredients . The synthesis processes often involve nitrosation reactions that yield various piperazine derivatives with potential pharmacological activities.

Case Study 1: Carcinogenicity Assessment

A study conducted on rats demonstrated that exposure to this compound resulted in a significant increase in cancer incidence. The research highlighted the need for further investigation into the mechanisms of action and the pathways through which this compound exerts its carcinogenic effects .

Case Study 2: Synthesis of Piperazine Derivatives

In a synthetic chemistry context, researchers have utilized this compound as a precursor for developing novel piperazine derivatives. These derivatives are being investigated for their potential use in treating various conditions, including neurological disorders and infections .

Comparative Analysis of Carcinogenic Potential

Analyse Des Réactions Chimiques

Chemical Reactions of 1-Nitroso-3,5-dimethylpiperazine

This compound is a nitroso compound derived from piperazine, characterized by the presence of a nitroso group (-NO) attached to the piperazine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and its role in various chemical reactions. Understanding its reactivity is crucial for both synthetic applications and assessing its biological implications.

Reactivity and Chemical Reactions

This compound exhibits notable reactivity due to its nitroso group. The following are key reactions involving this compound:

-

Nucleophilic Attack : The nitroso group can act as an electrophile, allowing nucleophiles (such as amines or alcohols) to attack and form adducts. This property is significant in biological systems where it may interact with nucleophilic sites in proteins or DNA.

-

Decomposition Reactions : Under acidic conditions, this compound can decompose, leading to the formation of various by-products including nitrogen oxides and other nitrogen-containing compounds. This decomposition can be accelerated by heat or light exposure.

-

Photolysis : The compound can undergo photolytic degradation when exposed to UV light, resulting in the formation of reactive intermediates such as hydroxyl radicals and other nitrogen oxides. This reaction pathway is important for understanding its environmental fate and potential toxicity .

Biological Implications

The reactivity of this compound extends into biological contexts:

-

Mutagenicity : Nitroso compounds are known for their potential mutagenic effects due to their ability to form adducts with DNA. The interaction with nucleophilic sites can lead to modifications that may result in mutations.

-

Alkylation Reactions : It has been suggested that this compound may act as an alkylating agent, modifying nucleic acids and proteins which could influence cellular functions and potentially lead to carcinogenesis .

Propriétés

Numéro CAS |

67774-31-6 |

|---|---|

Formule moléculaire |

C6H13N3O |

Poids moléculaire |

143.19 g/mol |

Nom IUPAC |

3,5-dimethyl-1-nitrosopiperazine |

InChI |

InChI=1S/C6H13N3O/c1-5-3-9(8-10)4-6(2)7-5/h5-7H,3-4H2,1-2H3 |

Clé InChI |

LRRXQOLSXNHYGG-UHFFFAOYSA-N |

SMILES |

CC1CN(CC(N1)C)N=O |

SMILES canonique |

CC1CN(CC(N1)C)N=O |

Synonymes |

1-NDMP 1-nitroso-3,5-dimethylpiperazine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.